Cas no 180869-39-0 (2-(Methylamino)pyrimidine-4-carboxaldehyde)

2-(Methylamino)pyrimidine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylamino)pyrimidine-4-carboxaldehyde
- 2-(Methylamino)pyrimidine-4-carbaldehyde
- 2-methylaminopyrimidine-4-carboxaldehyde
- 2-methylamino-4-pyrimidine carboxaldehyde
- 2-methylamino-pyrimidine-4-carbaldehyde
- 2-N-Methylaminopyrimidine-4-carboxaldehyde
- ZLD0310
- 2-(Methylamino)-4-pyrimidinecarboxaldehyde
- 4-Pyrimidinecarboxaldehyde, 2-(methylamino)- (9CI)
- zlchem 849
- HGTHYMOKILRDHL-UHFFFAOYSA-N
- FCH880146
- RP01119
- AX8159596
- AB0022958
- W3927
- ST24
- AS-30799
- MFCD09999147
- W-206287
- SCHEMBL1804239
- AKOS006304500
- SB57671
- DTXSID10621402
- 180869-39-0
- 4-Pyrimidinecarboxaldehyde, 2-(methylamino)-
- CS-D1559
-
- MDL: MFCD09999147
- Inchi: 1S/C6H7N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-4H,1H3,(H,7,8,9)
- InChI Key: HGTHYMOKILRDHL-UHFFFAOYSA-N
- SMILES: O=C([H])C1C([H])=C([H])N=C(N=1)N([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 137.05900
- Monoisotopic Mass: 137.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 54.9
Experimental Properties
- PSA: 54.88000
- LogP: 0.40380
2-(Methylamino)pyrimidine-4-carboxaldehyde Security Information
2-(Methylamino)pyrimidine-4-carboxaldehyde Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Methylamino)pyrimidine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D504345-25g |
2-(MethylaMino)pyriMidine-4-carboxaldehyde |
180869-39-0 | 97% | 25g |
$7400 | 2023-05-14 | |
abcr | AB436988-100mg |
2-(Methylamino)pyrimidine-4-carbaldehyde; . |
180869-39-0 | 100mg |
€244.50 | 2025-02-13 | ||
eNovation Chemicals LLC | Y1041842-100mg |
4-Pyrimidinecarboxaldehyde, 2-(methylamino)- |
180869-39-0 | 97% | 100mg |
$275 | 2024-06-07 | |
TRC | M285555-50mg |
2-(Methylamino)pyrimidine-4-carboxaldehyde |
180869-39-0 | 50mg |
$230.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y0981116-5g |
2-(Methylamino)pyrimidine-4-carbaldehyde |
180869-39-0 | 95% | 5g |
$1080 | 2023-09-01 | |
TRC | M285555-250mg |
2-(Methylamino)pyrimidine-4-carboxaldehyde |
180869-39-0 | 250mg |
$620.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D540150-5g |
2-(Methylamino)pyrimidine-4-carboxaldehyde |
180869-39-0 | 97% | 5g |
$1800 | 2023-09-04 | |
Chemenu | CM127830-1g |
2-(methylamino)pyrimidine-4-carbaldehyde |
180869-39-0 | 97% | 1g |
$160 | 2023-02-17 | |
Chemenu | CM127830-1g |
2-(methylamino)pyrimidine-4-carbaldehyde |
180869-39-0 | 97% | 1g |
$316 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050102-100mg |
2-(Methylamino)-4-pyrimidinecarboxaldehyde |
180869-39-0 | 98% | 100mg |
¥420 | 2023-04-15 |
2-(Methylamino)pyrimidine-4-carboxaldehyde Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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4. Book reviews
Additional information on 2-(Methylamino)pyrimidine-4-carboxaldehyde
2-(Methylamino)pyrimidine-4-carboxaldehyde: A Versatile Compound in Modern Medicinal Chemistry
2-(Methylamino)pyrimidine-4-carboxaldehyde (CAS No. 180869-39-0) is a significant compound in the field of medicinal chemistry, known for its potential applications in drug discovery and development. This compound, characterized by its unique structure and chemical properties, has garnered considerable attention from researchers and pharmaceutical companies alike. The molecule consists of a pyrimidine ring with a methylamino substituent at the 2-position and a carboxaldehyde group at the 4-position, making it a valuable intermediate in the synthesis of various bioactive molecules.
The pyrimidine scaffold is a fundamental building block in many biologically active compounds, including nucleic acids and numerous pharmaceutical agents. The presence of the methylamino group and the carboxaldehyde functionality in 2-(Methylamino)pyrimidine-4-carboxaldehyde imparts unique reactivity and functional versatility, enabling its use in a wide range of chemical transformations. These transformations are crucial for the synthesis of diverse compounds with potential therapeutic applications.
Recent studies have highlighted the importance of 2-(Methylamino)pyrimidine-4-carboxaldehyde in the development of novel drugs targeting various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The ability to modulate viral replication through targeted interactions with viral enzymes makes these derivatives promising candidates for antiviral therapy.
In addition to antiviral applications, 2-(Methylamino)pyrimidine-4-carboxaldehyde has been explored for its potential in cancer treatment. Studies have demonstrated that certain derivatives can inhibit key enzymes involved in cancer cell proliferation, such as kinases and proteases. This inhibition can lead to reduced tumor growth and improved patient outcomes. The structural flexibility of 2-(Methylamino)pyrimidine-4-carboxaldehyde allows for the design of highly specific inhibitors with minimized side effects.
The synthetic accessibility of 2-(Methylamino)pyrimidine-4-carboxaldehyde is another factor contributing to its widespread use in medicinal chemistry. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the condensation of 4-chloropyrimidine-2-carbaldehyde with methylamine, followed by deprotection steps to yield the desired product. These synthetic strategies are well-documented in the literature and have been optimized for large-scale production, making 2-(Methylamino)pyrimidine-4-carboxaldehyde readily available for research and development purposes.
The physicochemical properties of 2-(Methylamino)pyrimidine-4-carboxaldehyde, such as its solubility, stability, and reactivity, are critical factors that influence its utility in drug discovery. Researchers have found that this compound exhibits good solubility in common organic solvents, which facilitates its use in various chemical reactions. Additionally, its stability under different reaction conditions ensures consistent performance during synthesis and formulation processes.
Beyond its direct applications as a drug candidate, 2-(Methylamino)pyrimidine-4-carboxaldehyde serves as a valuable tool in chemical biology research. Its ability to interact with specific biological targets allows scientists to probe cellular processes and gain insights into disease mechanisms. For example, studies using this compound have provided valuable information on the regulation of gene expression and signal transduction pathways, contributing to a deeper understanding of complex biological systems.
In conclusion, 2-(Methylamino)pyrimidine-4-carboxaldehyde (CAS No. 180869-39-0) is a versatile compound with significant potential in modern medicinal chemistry. Its unique structure and functional groups make it an ideal candidate for the development of novel drugs targeting various diseases. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the field.
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